1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with a fluorinated phenyl group and dimethyl groups. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves multi-step organic reactions. One common method includes the amination of a triazine precursor followed by Suzuki coupling to introduce the fluorinated phenyl group. The reaction conditions often require the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to adenosine receptors, particularly hA1 and hA3 subtypes, which play a role in tumor proliferation . The compound induces cell death by increasing intracellular reactive oxygen species (ROS) and causing depolarization of the mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine Derivatives: Other triazine derivatives with different substituents on the triazine ring.
Fluorinated Phenyl Compounds: Compounds with similar fluorinated phenyl groups but different core structures.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(4-fluoro-3-(trifluoromethyl)phenyl)-1,6-dihydro-6,6-dimethyl- stands out due to its specific combination of a triazine ring and a highly fluorinated phenyl group. This unique structure contributes to its enhanced stability, reactivity, and biological activity compared to other similar compounds.
Properties
CAS No. |
47155-00-0 |
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Molecular Formula |
C12H13F4N5 |
Molecular Weight |
303.26 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H13F4N5/c1-11(2)20-9(17)19-10(18)21(11)6-3-4-8(13)7(5-6)12(14,15)16/h3-5H,1-2H3,(H4,17,18,19,20) |
InChI Key |
WUVURUKQDQVFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)F)C(F)(F)F)N)N)C |
Origin of Product |
United States |
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